molecular formula C9H16N4O2 B1490897 2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2097979-61-6

2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1490897
CAS RN: 2097979-61-6
M. Wt: 212.25 g/mol
InChI Key: ROVKBMKCWWYAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that has been used in laboratory experiments for a variety of applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as being used as a catalyst in a variety of reactions. This compound is also known as 2-azido-1-ethanol-4-(2-hydroxyethyl)piperidine and is a member of the piperidine family of compounds.

Scientific Research Applications

2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, nucleic acids, and other molecules. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Additionally, it has been used to study the effects of radiation on cells, as well as to study the effects of certain drugs on cancer cells.

Mechanism of Action

2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a versatile compound that can be used to catalyze a variety of reactions. It works by forming a covalent bond between the two reactants, which then triggers a cascade of reactions that leads to the formation of the desired product. This compound also acts as a nucleophile, meaning that it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, it has been shown to have a protective effect against damage caused by radiation and certain drugs. It has also been shown to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one in laboratory experiments is that it can be used to synthesize a variety of compounds. Additionally, it is a versatile compound that can be used in a variety of reactions and can be used to study the structure and function of proteins, as well as the effects of drugs on cells. The main limitation of using this compound is that it is a hazardous material, and should be handled with caution.

Future Directions

The potential future directions for the use of 2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one include further studies on its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of cancer. Additionally, further research could be done on its use as a catalyst in a variety of reactions, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done on its potential use in the study of the effects of radiation on cells and its potential use in the study of drug interactions. Finally, further research could be done on its potential use in the study of the structure and function of proteins.

properties

IUPAC Name

2-azido-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c10-12-11-7-9(15)13-4-1-8(2-5-13)3-6-14/h8,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKBMKCWWYAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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